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N-Pyrrolo-2'-deoxycytidine - 382137-74-8

N-Pyrrolo-2'-deoxycytidine

Catalog Number: EVT-1586030
CAS Number: 382137-74-8
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-3-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidin-2-one (6-methylpyrrolo-dC)

Compound Description: This compound is a derivative of N-Pyrrolo-2'-deoxycytidine with a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring. Like N-Pyrrolo-2'-deoxycytidine, it exhibits environment-sensitive fluorescence, making it valuable for studying DNA structure and interactions. It is significantly less stable than other derivatives with phenyl residues. []

6-Phenylpyrrolo-dC

Compound Description: This N-Pyrrolo-2'-deoxycytidine derivative bears a phenyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring. It demonstrates enhanced stability within DNA duplexes compared to the methyl-substituted counterparts, likely due to increased stacking interactions. []

6-(2-Pyridinyl)pyrrolo-dC (2py)

Compound Description: This compound features a pyridinyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring. Studies show that a single (2py)PyrdC-(2py)PyrdC pair can capture two silver ions in parallel-stranded DNA. []

5-(Octa-1,7-diynyl)-2′-deoxyuridine

Compound Description: This compound serves as a precursor in the synthesis of both furano-dU and N-Pyrrolo-2'-deoxycytidine derivatives containing terminal alkynyl groups. These terminal alkynes are valuable for further modifications via click chemistry. []

3-Azido-7-hydroxycoumarin

Compound Description: This compound acts as a fluorescent reporter molecule and can be conjugated to alkyne-modified nucleosides, including derivatives of N-Pyrrolo-2'-deoxycytidine, using click chemistry. This conjugation results in a significant enhancement of fluorescence, making the construct useful for sensitive detection applications. []

2-Aminopurine (2-AP)

Compound Description: This fluorescent adenine analog exhibits sensitivity to its microenvironment, with its fluorescence intensity changing depending on base pairing and neighboring bases. It's frequently used in conjunction with N-Pyrrolo-2'-deoxycytidine in DNA studies. [, , , ]

tC° (1,3-diaza-2-oxophenoxazine)

Compound Description: tC° is a fluorescent analog of deoxycytidine that exhibits sensitivity to base pairing and DNA structure, similar to N-Pyrrolo-2'-deoxycytidine. It is particularly useful in fluorescence-detected circular dichroism (FDCD) experiments to study the helicity of DNA. []

5-Methylcytosine (MeC)

Compound Description: This naturally occurring modified base plays a significant role in epigenetics and influences the reactivity of neighboring guanines with carcinogens. Its presence in DNA can enhance the binding and reactivity of certain molecules compared to unmodified cytosine. []

Various 5-Substituted Cytosine Analogs

Compound Description: This set includes compounds like 5-ethyl-dC, 5-propyl-dC, N4-ethyl-dC, 5-chloro-dC, 5-bromo-dC, 5-iodo-dC, 5-propynyl-dC, and diaminonaphthyl-derived nucleoside. These analogs, along with N-Pyrrolo-2'-deoxycytidine, help researchers understand how modifications at the 5-position of cytosine affect DNA structure, stability, and reactivity with molecules like carcinogens. []

Overview

N-Pyrrolo-2'-deoxycytidine is a synthetic nucleoside analog of 2'-deoxycytidine, notable for its applications in molecular biology and medicinal chemistry. This compound is primarily utilized as a template for DNA synthesis and as a probe to study DNA dynamics due to its unique structural properties. Its ability to inhibit the replication of certain pathogens positions it as a potential therapeutic agent.

Source

N-Pyrrolo-2'-deoxycytidine is synthesized through various chemical methods, primarily involving the reaction of carbohydrates with primary amines in the presence of specific reagents. The compound has been explored in scientific research for its fluorescent properties and its role in inhibiting DNA replication.

Classification

N-Pyrrolo-2'-deoxycytidine belongs to the class of nucleoside analogs, which are compounds that mimic natural nucleosides but possess modifications that enhance their utility in research and therapeutic applications. It is categorized under pyrrole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-Pyrrolo-2'-deoxycytidine typically involves a multi-step process. One common method includes:

  1. Reaction of Carbohydrates with Primary Amines: This step is conducted in dimethyl sulfoxide at elevated temperatures, often using oxalic acid as a catalyst.
  2. Formation of N-Substituted Pyrrole Derivatives: The initial reaction produces N-substituted pyrrole-2-carbaldehydes, which are subsequently processed to yield N-Pyrrolo-2'-deoxycytidine.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. Industrial production methods are less documented but generally involve optimized conditions for large-scale synthesis.

Molecular Structure Analysis

Structure

N-Pyrrolo-2'-deoxycytidine features a pyrrole ring fused to the cytidine structure, which enhances its binding affinity to DNA. The molecular formula is C10_{10}H12_{12}N4_{4}O3_{3}, indicating the presence of four nitrogen atoms, which are significant for its biological activity.

Data

The compound exhibits unique spectral properties due to its fluorescent characteristics, making it suitable for probing DNA structures. Its melting point and solubility profiles vary depending on the synthesis method and purity level.

Chemical Reactions Analysis

Reactions

N-Pyrrolo-2'-deoxycytidine can undergo several types of chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Functional groups can be replaced using various reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens, alkylating agents.

These reactions lead to various derivatives that can be further explored for different biological applications.

Mechanism of Action

N-Pyrrolo-2'-deoxycytidine exerts its effects by binding to DNA and inhibiting replication processes. It interferes with the enzyme polymerase's ability to elongate DNA strands by disrupting the binding to template strands. This mechanism is particularly effective against unpaired sequences within duplexes, such as single-stranded telomeres, making it a valuable tool in both research and potential therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents.
  • Fluorescence: Exhibits strong fluorescence properties, useful for detecting interactions within DNA structures.

Chemical Properties

Applications

N-Pyrrolo-2'-deoxycytidine has diverse applications across several scientific fields:

  1. Chemistry: Used as a template for synthesizing oligonucleotides and studying DNA structure.
  2. Biology: Acts as an inhibitor against certain pathogens by interfering with their DNA replication processes.
  3. Medicine: Potential therapeutic applications due to its ability to selectively inhibit pathogen replication.
  4. Industry: Employed in developing new nucleoside analogs for pharmaceutical research.
Introduction to N-Pyrrolo-2'-deoxycytidine in Contemporary Research

Historical Context and Discovery Milestones in Nucleoside Analog Development

The development of nucleoside analogs represents a cornerstone of medicinal chemistry and molecular biology, with N-Pyrrolo-2'-deoxycytidine (PdC) emerging as a significant advancement in this field. The conceptual foundation for nucleoside analogs dates to the early 20th century when Phoebus Levene and Walter Jacobs first defined the term "nucleoside" in 1909 as a compound composed of a sugar moiety and nucleobase [1]. For decades, researchers systematically modified the nucleoside scaffold—altering the sugar, nucleobase, glycosidic bond, or phosphate group—to create compounds that mimic natural nucleosides closely enough to be recognized by cellular or viral enzymes, yet contain modifications that disrupt replication processes [1]. This approach yielded numerous antiviral and anticancer agents, including acyclovir, azidothymidine (AZT), and gemcitabine.

PdC represents a novel class of bicyclic deoxycytidine analogs characterized by the fusion of an additional pyrrole ring to the native cytosine base. This structural innovation, developed in the late 20th/early 21st century, was designed specifically to overcome limitations of earlier fluorescent nucleoside analogs. Unlike conventional nucleoside analogs primarily developed for therapeutic applications, PdC was engineered with intrinsic fluorescence properties that respond to DNA secondary structure transitions, positioning it as a powerful biochemical tool rather than a direct therapeutic agent [2]. The molecular design capitalized on the understanding that expanding the heterocyclic ring system could enhance photophysical properties while maintaining the ability to participate in Watson-Crick base pairing.

Research Objectives: Bridging Knowledge Gaps in DNA Modulation Studies

Contemporary research objectives for PdC focus primarily on leveraging its unique photophysical properties to address fundamental questions in nucleic acid biochemistry that remain unresolved. A primary objective involves the real-time detection of DNA structural transitions, particularly the formation of non-canonical secondary structures such as hairpins, cruciforms, triplexes, and G-quadruplexes within double-stranded DNA contexts [2] [5]. These structures, collectively termed "functional DNA," play crucial regulatory roles in gene expression, DNA replication, and repair, yet their dynamic formation and resolution have been challenging to monitor in real time using conventional techniques.

Additional research objectives include:

  • Quantifying base-pairing stability: Exploiting PdC's fluorescence sensitivity to base-pairing status to measure thermodynamic parameters of DNA hybridization and melting transitions [5].
  • Tracking cellular therapeutics: Utilizing PdC as a reporter for monitoring genetically engineered cells in immunotherapy research, enabling non-invasive tracking of cell migration and survival [4].
  • Aptamer engineering: Incorporating PdC derivatives into functional nucleic acids like the thrombin-binding aptamer (TBA) to enhance their target-binding properties while enabling fluorescent detection of aptamer-target interactions [6].
  • Deciphering epigenetic modulation: Investigating how DNA modifications influence enzyme-DNA interactions, particularly those involving topoisomerases and other DNA-processing enzymes affected by epigenetic changes [3].

These objectives collectively address the knowledge gap concerning the dynamic spatial and temporal organization of DNA in biological processes, positioning PdC as a uniquely valuable probe for molecular biophysics.

Theoretical Frameworks for Nucleoside Analog Functionality

The functionality of PdC operates within well-established theoretical frameworks governing nucleoside analog behavior. The structural mimicry principle posits that successful analogs must preserve critical molecular dimensions and recognition elements of native nucleosides to be processed by cellular enzymes and incorporated into nucleic acids. PdC maintains the canonical hydrogen-bonding pattern of cytosine, enabling it to base-pair with guanine without significantly distorting the DNA helix [5].

The fluorescence mechanism of PdC operates within the framework of photoinduced electron transfer (PET) theory. When PdC is incorporated into double-stranded DNA and base-paired with guanine, the excited state of PdC undergoes efficient quenching through electron transfer to neighboring bases, particularly guanine [2]. This results in dramatically reduced fluorescence quantum yield (approximately 5-fold reduction) compared to when PdC resides in single-stranded regions lacking base pairing [2] [5]. This differential fluorescence provides a direct readout of local base-pairing status.

The nearest-neighbor exciton coupling model further explains the subtle variations in PdC fluorescence based on flanking sequences. Unlike some fluorophores that exhibit significant environmental sensitivity, PdC shows minimal variation when surrounded by different bases, making it exceptionally reliable for structural studies [2]. Theoretical calculations of PdC's electronic structure reveal that the fused pyrrole ring extends the conjugated system, resulting in an excitation maximum (~350 nm) shifted from natural nucleobases and a high molar absorptivity (8,000-9,000 M⁻¹cm⁻¹) that facilitates sensitive detection [2].

Table 1: Key Photophysical Properties of Fluorescent Deoxycytidine Analogs

PropertyPyrrolo-dC (PdC)tCoNative Nucleosides
Excitation Maximum (nm)350360260-280
Emission Maximum (nm)450-460460-470N/A
Quantum Yield (ssDNA)~0.060.30<0.01
Molar Absorptivity (M⁻¹cm⁻¹)~8,0009,0006,000-15,000
Base Pairing Effect5-fold quenching when paired2-fold quenching when pairedNo fluorescence
Lifetime Change (Paired vs. Unpaired)~2 ns decrease<0.5 ns changeN/A

Properties

CAS Number

382137-74-8

Product Name

N-Pyrrolo-2'-deoxycytidine

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1

InChI Key

NMRPZKUERWKZCL-IVZWLZJFSA-N

SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O

Synonyms

pyrrolo-dC
pyrrolo-deoxycytidine

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O

Isomeric SMILES

CC1=CC2=CN(C(=O)N=C2N1)[C@H]3C[C@@H]([C@H](O3)CO)O

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